Estradiol 3-sulfamate

Catalog No.
S007023
CAS No.
172377-52-5
M.F
C18H25NO4S
M. Wt
351.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol 3-sulfamate

CAS Number

172377-52-5

Product Name

Estradiol 3-sulfamate

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfamate

Molecular Formula

C18H25NO4S

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C18H25NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,20H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

YXYXCSOJKUAPJI-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N

Synonyms

E2MATE cpd, estradiol-3-O-sulfamate

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)N

The exact mass of the compound Estradiol 3-sulfamate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Estradiol 3-sulfamate is a synthetic derivative of estradiol, classified as a steroid sulfatase inhibitor. Its chemical formula is C₁₈H₂₅NO₄S, and it is recognized for its role in modulating estrogen activity within the body. Unlike estradiol, which is a potent estrogen, estradiol 3-sulfamate is designed to inhibit the enzyme steroid sulfatase, thereby impacting estrogen metabolism and availability in tissues. This compound is particularly relevant in therapeutic contexts, especially concerning conditions influenced by estrogen levels, such as endometriosis .

Primarily involving its interaction with steroid sulfatase. This enzyme catalyzes the hydrolysis of estradiol sulfamate back to active estradiol, thus influencing estrogenic activity. The reversible nature of this reaction establishes a dynamic equilibrium between estradiol and its sulfamate form . Other reactions include the potential conversion to estrone sulfate and further metabolic pathways that can influence hormonal balance in various tissues .

The biological activity of estradiol 3-sulfamate is primarily linked to its function as a steroid sulfatase inhibitor. By inhibiting this enzyme, the compound effectively reduces the conversion of estrone sulfate to estradiol, leading to decreased estrogenic effects in tissues where this conversion is significant. This mechanism has been explored for therapeutic applications in conditions such as endometriosis, where excessive estrogen activity exacerbates symptoms . Additionally, studies have indicated that estradiol sulfamate can elicit systemic estrogenic effects without the significant hepatic responses typically associated with conventional estrogens .

The synthesis of estradiol 3-sulfamate typically involves several steps:

  • Starting Material: Estradiol serves as the primary starting material.
  • Sulfation Reaction: The introduction of a sulfamate group can be achieved through a reaction with sulfamic acid or its derivatives under specific conditions (e.g., using activating agents).
  • Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to isolate pure estradiol 3-sulfamate from by-products and unreacted materials.

Research has focused on optimizing these synthesis methods to enhance yield and purity while exploring alternative synthetic routes that may offer advantages in terms of efficiency or cost .

Estradiol 3-sulfamate has several notable applications:

  • Therapeutic Use: It is being investigated for its potential in treating endometriosis by modulating estrogen levels without inducing significant side effects associated with traditional estrogen therapies.
  • Research Tool: As a steroid sulfatase inhibitor, it serves as a valuable tool in research settings for studying estrogen metabolism and its implications in various physiological and pathological processes.
  • Drug Development: Ongoing studies aim to develop new formulations or analogs of estradiol 3-sulfamate that may offer improved efficacy or safety profiles for clinical use .

Interaction studies involving estradiol 3-sulfamate have primarily focused on its inhibitory effects on steroid sulfatase. These studies reveal that the compound can significantly alter the metabolic pathways of estrogens, impacting their bioavailability and activity in target tissues. Additionally, research has indicated potential interactions with other drugs metabolized by similar pathways, necessitating careful consideration in polypharmacy scenarios .

Estradiol 3-sulfamate shares similarities with several other compounds that also influence estrogen metabolism or activity. Here are some notable examples:

Compound NameClassificationUnique Features
Estrone SulfateEstrogen SulfatePrecursor to estradiol; less potent than estradiol
Estradiol SulfateEstrogen SulfateDirectly converted to active estradiol
Estrone-3-O-SulfamateSteroid Sulfatase InhibitorPotent inhibitor; used in cancer research
EthinylestradiolSynthetic EstrogenMore potent than natural estrogens; used in contraception
MestranolSynthetic EstrogenA prodrug converted to ethinylestradiol

Estradiol 3-sulfamate's uniqueness lies in its specific mechanism as an inhibitor of steroid sulfatase while still being able to exert estrogenic effects under certain conditions, distinguishing it from other related compounds that primarily serve as estrogens or precursors without this dual functionality .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

351.15042945 g/mol

Monoisotopic Mass

351.15042945 g/mol

Heavy Atom Count

24

UNII

WO55ODW08Z

GHS Hazard Statements

Aggregated GHS information provided by 25 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (96%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in endometriosis.

Pictograms

Health Hazard

Health Hazard

Other CAS

172377-52-5

Wikipedia

Estradiol_sulfamate

Dates

Last modified: 02-18-2024
[1]. Numazawa M, et al. Inhibition of estrone sulfatase by aromatase inhibitor-based estrogen 3-sulfamates. Steroids. 2006 May;71(5):371-9. [2]. Pohl O, et al. Synergistic effects of E2MATE and norethindrone acetate on steroid sulfatase inhibition: a randomized phase I proof-of-principle clinical study in women of reproductive age. Reprod Sci. 2014 Oct;21(10):1256-65.

Explore Compound Types